Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Methoxy-1H-indole-4-carbaldehyde
Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-Methoxy-1H-indole-4-carbaldehyde
Executive Summary
In modern medicinal chemistry and drug development, the functionalized indole core remains one of the most privileged scaffolds for discovering novel therapeutics. 5-methoxy-1H-indole-4-carbaldehyde (CAS: 92623-00-2) represents a highly valuable, orthogonally functionalizable building block[1]. By featuring both an electron-donating methoxy group at the C5 position and an electron-withdrawing formyl (carbaldehyde) group at the C4 position, this molecule presents a unique "push-pull" electronic environment.
As a Senior Application Scientist, I have designed this technical guide to provide researchers with a rigorous physicochemical profile, a logical framework for its structural reactivity, and a self-validating synthetic protocol for its downstream functionalization into complex medicinal architectures.
Physicochemical Profiling & Structural Logic
Before deploying any building block in a multi-step synthesis, a thorough understanding of its quantitative physicochemical parameters is mandatory. The molecular formula of 5-methoxy-1H-indole-4-carbaldehyde is C10H9NO2 , with a precise molecular weight of 175.18 g/mol .
The structural logic of this compound is defined by its functional groups. The C5-methoxy group increases the electron density of the indole ring, activating the C3 and C6 positions for electrophilic aromatic substitution (SEAr). Conversely, the C4-formyl group serves as a highly reactive electrophilic center, primed for reductive aminations, Wittig olefinations, or aldol condensations. Furthermore, the N1-indole proton acts as a critical hydrogen bond donor, which often requires transient protection during aggressive downstream transformations.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Analytical Significance |
| Chemical Name | 5-methoxy-1H-indole-4-carbaldehyde | Standard IUPAC nomenclature. |
| CAS Registry Number | 92623-00-2 | Essential for procurement and database cross-referencing. |
| Molecular Formula | C10H9NO2 | Base for stoichiometric calculations. |
| Molecular Weight | 175.18 g/mol | Required for molarity and yield determinations. |
| Exact Mass | 175.0633 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 1 | Influences target protein binding and solubility. |
| Hydrogen Bond Acceptors | 2 | Key for pharmacophore mapping. |
| Rotatable Bonds | 2 | Impacts conformational flexibility and entropy of binding. |
(Data synthesized from computational and empirical chemical databases)
Fig 1. Logical relationship of structural features and synthetic reactivity.
Synthetic Utility: Downstream Functionalization Workflow
In drug development, the free indole nitrogen (N1) often interferes with reactions targeting the C4-formyl group (such as Grignard additions or reductive aminations) due to its acidic nature (pKa ~16 in DMSO) and potential to act as a competing nucleophile. Therefore, introducing a tert-butyloxycarbonyl (Boc) protecting group under alkaline conditions is a standard, critical first step[2].
Fig 2. N-Boc protection and functionalization workflow for indole derivatives.
Standard Operating Procedure (SOP): Self-Validating N-Boc Protection
To ensure absolute reproducibility, I have structured this protocol as a self-validating system. Every step includes the explicit causality behind the chemical choices and an In-Process Control (IPC) to verify success before proceeding.
Step 1: Substrate Solvation and Base Addition
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Action: Dissolve 5-methoxy-1H-indole-4-carbaldehyde (1.0 eq, 1.0 mmol, 175.18 mg) in 5.0 mL of anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere. Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (TEA, 1.2 eq).
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Causality: DCM provides optimal solubility for the indole while remaining chemically inert to the acylating agent. The inert nitrogen atmosphere prevents oxidative degradation of the electron-rich indole core. DMAP acts as a hyper-nucleophilic catalyst; it reacts with Boc2O to form a highly reactive N-acylpyridinium intermediate, which drastically accelerates the protection of the sterically hindered indole nitrogen.
Step 2: Electrophilic Addition
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Action: Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dropwise over 15 minutes to the stirring solution.
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Causality: The dropwise addition controls the exothermic nature of the reaction. Maintaining the system at 0 °C suppresses unwanted side reactions, such as the potential nucleophilic attack on the reactive C4-formyl group or substrate polymerization.
Step 3: In-Process Control (IPC) and Self-Validation
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Action: After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 3:1) and LC-MS.
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Causality: A self-validating protocol requires empirical confirmation of conversion before quenching. The complete disappearance of the starting material peak (m/z 176 [M+H]+) and the appearance of the protected intermediate (m/z 276 [M+H]+) confirm successful N-Boc protection. Proceeding without this check risks complex downstream chromatographic separations.
Step 4: Quench and Phase Separation
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Action: Quench the reaction by adding 5 mL of saturated aqueous NH4Cl. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Causality: NH4Cl neutralizes the basic environment (TEA/DMAP) without being acidic enough to cleave the newly formed, acid-sensitive Boc group. Na2SO4 removes trace water, preventing hydrolysis during the concentration phase.
Analytical Characterization Standards
Following synthesis or procurement, the identity and purity of 5-methoxy-1H-indole-4-carbaldehyde must be verified. Below is the standardized analytical matrix used to validate this specific compound.
Table 2: Analytical Validation Parameters
| Analytical Method | Target Observation | Causality / Rationale |
| LC-MS (ESI+) | m/z 176.07 [M+H]+ | Confirms the exact mass (175.06 g/mol ) and molecular identity. |
| 1H NMR (DMSO-d6) | ~11.5 ppm (s, 1H, NH) | Validates the presence of the free indole nitrogen (H-bond donor). |
| 1H NMR (DMSO-d6) | ~10.4 ppm (s, 1H, CHO) | Confirms the intact C4-formyl group (highly deshielded aldehyde proton). |
| 1H NMR (DMSO-d6) | ~3.9 ppm (s, 3H, OCH3) | Verifies the presence of the C5-methoxy substituent. |
| HPLC (UV at 254 nm) | > 95% Area Under Curve (AUC) | Ensures sufficient purity for sensitive downstream medicinal chemistry workflows. |
References
- Title: 5-methoxy-1H-indole-4-carbaldehyde | CAS: 92623-00-2 Source: ChemicalBook URL
- Title: Product Details: A18559 - Aquila Pharmatech LLC (CASRN: 92623-00-2; Formula: C10H9NO2; MoleculeWeight: 175)
- Title: 92623-00-2 化工百科 – 960化工网 (Physicochemical Properties of 5-methoxy-1H-indole-4-carbaldehyde)
- Title: Introduction to (CAS No.: 1481631-51-9)
